molecular formula C22H22FN3O3 B5394291 (3,5-dihydroxy-4-methylphenyl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

(3,5-dihydroxy-4-methylphenyl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone

Cat. No.: B5394291
M. Wt: 395.4 g/mol
InChI Key: JKMHVBXEIJPBFZ-UHFFFAOYSA-N
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Description

The compound (3,5-dihydroxy-4-methylphenyl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone is a complex organic molecule that features a combination of aromatic rings, hydroxyl groups, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dihydroxy-4-methylphenyl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core aromatic structure, followed by the introduction of the piperidine and pyrazole moieties. Common synthetic routes include:

    Aromatic Substitution Reactions: Starting with a methylphenol derivative, hydroxyl groups are introduced via electrophilic aromatic substitution.

    Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Pyrazole Synthesis: The pyrazole ring is formed through condensation reactions between hydrazines and 1,3-diketones.

    Coupling Reactions: The final step involves coupling the piperidine and pyrazole rings to the aromatic core using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5-dihydroxy-4-methylphenyl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to secondary alcohols.

    Substitution: Halogenation and nitration reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3,5-dihydroxy-4-methylphenyl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3,5-dihydroxy-4-methylphenyl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar aromatic structure but lacks the piperidine and pyrazole rings.

    Dichloroaniline: Contains an aniline ring with chlorine substituents, differing in functional groups and overall structure.

Uniqueness

(3,5-dihydroxy-4-methylphenyl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone: is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3,5-dihydroxy-4-methylphenyl)-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-13-19(27)9-16(10-20(13)28)22(29)26-8-2-3-15(12-26)21-18(11-24-25-21)14-4-6-17(23)7-5-14/h4-7,9-11,15,27-28H,2-3,8,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMHVBXEIJPBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)C(=O)N2CCCC(C2)C3=C(C=NN3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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